5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Description
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many antitumor agents, including some pyrimidoquinoline derivatives, are known to interact with dna .
Mode of Action
It’s suggested that the compound might function by interacting with dna, a common mechanism for many antitumor agents .
Result of Action
The compound has been tested for in vitro antitumor activity against the human breast carcinoma (MCF-7) cell line .
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. Additionally, this compound affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound can inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In laboratory settings, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies indicate that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYKAFVQYLGAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.